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molecular formula C9H16O4 B3380456 Ethyl 4-(hydroxymethyl)oxane-4-carboxylate CAS No. 193022-97-8

Ethyl 4-(hydroxymethyl)oxane-4-carboxylate

Cat. No. B3380456
M. Wt: 188.22 g/mol
InChI Key: FEVPGKYDWDREDX-UHFFFAOYSA-N
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Patent
US06706719B1

Procedure details

Intermediate 3 Ethyl 4-(Methanesulfonyloxy)methyltetrahydropyran-4-carboxylate Methanesulfonyl chloride (4.6 ml) was added to a solution of intermediate 2 (1 1.0 g) at 0° C. in dichloromethane (30 ml), followed by triethylamine (8.0 ml). The mixture was stirred for 1 h, then washed with citric acid (5% aq, 30 ml), saturated sodium bicarbonate and brine. The organic layer was separated, and then dried (MgSO4) and evaporated to give the title compound as colourless oil (15.2 g).
[Compound]
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Ethyl 4-(Methanesulfonyloxy)methyltetrahydropyran-4-carboxylate Methanesulfonyl chloride
Quantity
4.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
intermediate 2
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(Cl)(=O)=O.CS([O:10][CH2:11][C:12]1([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1)(=O)=O.C(N(CC)CC)C>ClCCl>[OH:10][CH2:11][C:12]1([C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1 |f:0.1|

Inputs

Step One
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Ethyl 4-(Methanesulfonyloxy)methyltetrahydropyran-4-carboxylate Methanesulfonyl chloride
Quantity
4.6 mL
Type
reactant
Smiles
CS(=O)(=O)Cl.CS(=O)(=O)OCC1(CCOCC1)C(=O)OCC
Name
intermediate 2
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with citric acid (5% aq, 30 ml), saturated sodium bicarbonate and brine
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC1(CCOCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 15.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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